p-Azobenzenesulfonate

Immunochemistry Hapten specificity Antibody chromatography

p-Azobenzenesulfonate (4-phenyldiazenylbenzenesulfonate, CAS 2484-88-0) is a monofunctional, negatively charged azobenzene hapten carrying a single para-sulfonate group. It is primarily employed as a defined immunological probe for studying antibody specificity and hapten-carrier interactions, rather than as a bulk textile dye.

Molecular Formula C12H9N2O3S-
Molecular Weight 261.28 g/mol
Cat. No. B1227860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Azobenzenesulfonate
Molecular FormulaC12H9N2O3S-
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-]
InChIInChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17)/p-1
InChIKeyAJMNDPOSKIBVGX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why p-Azobenzenesulfonate (CAS 2484-88-0) is a Defined Sulfonated Azo-Hapten — Not a Generic Azo Dye


p-Azobenzenesulfonate (4-phenyldiazenylbenzenesulfonate, CAS 2484-88-0) is a monofunctional, negatively charged azobenzene hapten carrying a single para-sulfonate group [1]. It is primarily employed as a defined immunological probe for studying antibody specificity and hapten-carrier interactions, rather than as a bulk textile dye [1]. Its procurement value derives from its well-characterized serological uniqueness relative to structurally related food dyes and other para-substituted haptens, making it an essential tool for developing tartrazine-specific immunoassays and for investigating charge-dependent antibody recognition mechanisms [1][2].

Why Generic ‘Sulfonated Azobenzene’ Substitution Fails for Immunoassay and Specificity Work


In-class sulfonated azo compounds, including commonly available dyes such as Methyl Orange (p-dimethylaminoazobenzene-4'-sulfonate) or Tartrazine (trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate), cannot be interchanged for p-azobenzenesulfonate in hapten-specific immunological applications. Antibodies raised against tartrazine exhibit restricted serological cross-reactivity with p-azobenzenesulfonate, and the extent of cross-reaction depends on the precise position and nature of substituents [1]. Furthermore, the binding characteristics of anti-p-azobenzenesulfonate antibodies are highly sensitive to pH and ionic strength, a property not shared with antibodies against uncharged haptens [2]. Substituting a generic sulfonated azo compound would introduce undefined and uncharacterized cross-reactivity profiles that compromise assay specificity and reproducibility.

Quantitative Evidence Guide for p-Azobenzenesulfonate Differentiation Against Structural Analogs


Serological Non-Cross-Reactivity with p-Azobenzenearsonate Antibodies Confirms Hapten Selectivity

When immobilized on a cellulose adsorbent, p-azobenzenesulfonate failed to adsorb any detectable amount of antibody raised against the structurally related hapten p-azobenzenearsonate, demonstrating complete immunological discrimination between these two para-substituted phenylazo haptens [1]. In contrast, the homologous p-azobenzenearsonate adsorbent bound approximately 2 mg of specific antibody protein per mL of packed moist adsorbent [1]. This establishes a functional differentiation criterion for procurement: p-azobenzenesulfonate is the appropriate hapten when sulfonate-specific antibody populations are required without arsonate cross-reactivity.

Immunochemistry Hapten specificity Antibody chromatography

Absence of Delayed Cross-Reactions Distinguishes p-Azobenzenesulfonate from p-Azobenzenearsonate in Cellular Immunity

In a guinea pig model of delayed hypersensitivity, conjugates of p-azobenzenesulfonate with synthetic polypeptides (polytyrosine, poly Lys51Tyr49, poly Glu52Tyr48, poly Ala34Glu36Tyr30) failed to elicit any delayed cross-reactions when challenged with the corresponding p-azobenzenesulfonate-BSA conjugate [1]. This contrasts with p-azobenzenearsonate conjugates, which did show cross-reactions under identical conditions [1]. The absence of cross-reactivity for p-azobenzenesulfonate indicates that its immunological presentation is strictly carrier-dependent in delayed-type responses, a property not shared by all para-substituted azobenzene haptens.

Delayed hypersensitivity Hapten-polypeptide conjugates Carrier specificity

Anti-p-Azobenzenesulfonate Antibody Binding is pH- and Ionic-Strength-Dependent, Unlike Anti-DNP Antibody

Quantitative binding studies using immunoadsorbents demonstrated that antibodies raised against the charged hapten p-azobenzenesulfonate exhibit affinities that are strongly sensitive to changes in pH and ionic strength, whereas antibodies to the uncharged hapten dinitrophenyl (DNP) maintain stable binding under the same varying conditions [1]. This pH/ionic-strength dependence is a direct consequence of the ionizable sulfonate group (pKa of the conjugate acid approximately in the range of benzenesulfonic acids, ~2–3) and differentiates anti-p-azobenzenesulfonate antibodies from those against uncharged haptens [1].

Hapten-antibody equilibrium Immunoadsorbent chromatography Charge effects

Structural Mimicry of Tartrazine Enables Specific Hapten-Based Immunoassay Development

Tartrazine (FD&C Yellow No. 5) is structurally and haptenically related to p-azobenzenesulfonate, yet antibodies raised against tartrazine-BSA conjugates are serologically unique and show restricted cross-reactivity with p-azobenzenesulfonate [1]. This partial cross-reactivity profile allows p-azobenzenesulfonate to serve as a structurally simpler, well-defined hapten standard for calibrating tartrazine-specific immunoassays, compared to using the full tartrazine molecule which carries multiple sulfonate and carboxylate groups and exhibits more complex conjugation chemistry [1].

Food dye allergy Tartrazine immunoassay Hapten-protein conjugation

Application Scenarios Where p-Azobenzenesulfonate Provides Verified Advantages Over Analogs


Tartrazine-Specific Immunoassay Development and Food Allergy Diagnostics

p-Azobenzenesulfonate serves as a structurally defined, monofunctional hapten standard for calibrating immunoassays targeting tartrazine (FD&C Yellow No. 5) allergies. Its structural relationship to tartrazine, combined with the serological uniqueness of anti-tartrazine antibodies, enables the development of competitive ELISA formats where p-azobenzenesulfonate-BSA conjugates act as well-characterized coating antigens with reduced cross-reactivity to other FD&C dyes [1]. This application scenario directly leverages the evidence that tartrazine antibodies cross-react with p-azobenzenesulfonate in a defined, restricted manner [1].

Immunoaffinity Chromatography Requiring Charge-Responsive Elution of Sulfonate-Specific Antibodies

For purification of antibody populations specific to sulfonated haptens, p-azobenzenesulfonate-coupled affinity matrices offer pH- and ionic-strength-responsive elution profiles. Unlike matrices based on uncharged haptens such as DNP, the binding of anti-p-azobenzenesulfonate antibodies can be modulated by adjusting buffer pH or salt concentration, enabling gentler elution conditions that preserve antibody activity [1]. This scenario is directly supported by the demonstrated pH/ionic-strength sensitivity of anti-p-azobenzenesulfonate antibody binding equilibrium [1].

Negative Control Hapten in Delayed Hypersensitivity and Carrier-Specificity Studies

In experimental models of cell-mediated immunity, p-azobenzenesulfonate conjugated to synthetic polypeptides provides a negatively charged hapten system that exhibits strict carrier specificity—no delayed cross-reactions are observed when challenged with the corresponding hapten-BSA conjugate [1]. This property makes it an essential negative-control hapten for studies where p-azobenzenearsonate or other para-substituted haptens are being tested for cross-reactivity, as confirmed by the contrasting behavior of these two haptens under identical experimental conditions [1].

Hapten Design Benchmark for Charge-Dependent Antibody Repertoire Analysis

p-Azobenzenesulfonate represents a well-characterized member of the para-substituted azobenzene hapten series, allowing researchers to systematically compare how the sulfonate charge (vs. carboxylate in p-azobenzoate, vs. arsonate in p-azobenzenearsonate) influences the antibody repertoire and combining-site chemistry. The established body of equilibrium binding data for anti-p-azobenzenesulfonate antibodies, including their sensitivity to pH and ionic strength [1], makes this hapten a reference standard for studying electrostatic contributions to antibody-antigen recognition.

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